molecular formula C17H17FN2O2 B8439320 1-Benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine

1-Benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine

Cat. No.: B8439320
M. Wt: 300.33 g/mol
InChI Key: YCDZWQNDXSITIX-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

1-benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine

InChI

InChI=1S/C17H17FN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

YCDZWQNDXSITIX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (8.00 g, 33.6 mmol) in CH2Cl2 (140 ml) was added drop wise, over a 30 minutes period, to a stirred solution of 1-fluoro-4-((E)-2-nitro-vinyl)-benzene (5.12 g, 30.6 mmol) and trifluoroacetic acid (0.23 ml, 3.1 mmol) in CH2Cl2 (200 ml) at 0° C. The ice bath was removed, and the solution was stirred at 25° C. for an additional 48 h. It was then concentrated and purification by flash chromatography (SiO2, EtOAc/H 1:4) afforded 6.60 g (72%) of the title compound as a light yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
72%

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